Retronecine, 7-(N-ethylcarbamate) 9-tiglate
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Overview
Description
Retronecine, 7-(N-ethylcarbamate) 9-tiglate is a chemical compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their complex structures and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Retronecine, 7-(N-ethylcarbamate) 9-tiglate involves multiple steps. The starting material, retronecine, undergoes a series of chemical reactions to introduce the N-ethylcarbamate and tiglate groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Retronecine, 7-(N-ethylcarbamate) 9-tiglate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles or electrophiles involved.
Scientific Research Applications
Retronecine, 7-(N-ethylcarbamate) 9-tiglate has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of Retronecine, 7-(N-ethylcarbamate) 9-tiglate involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA: Causing DNA damage or interfering with DNA replication and transcription.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other vital functions.
Comparison with Similar Compounds
Similar Compounds
Retronecine: The parent compound, known for its biological activities and structural complexity.
Heliotridine: Another pyrrolizidine alkaloid with similar structural features and biological properties.
Monocrotaline: A toxic pyrrolizidine alkaloid with well-documented hepatotoxicity and pulmonary toxicity.
Uniqueness
Retronecine, 7-(N-ethylcarbamate) 9-tiglate is unique due to the presence of both N-ethylcarbamate and tiglate groups, which confer distinct chemical and biological properties. These modifications may enhance its reactivity, stability, and potential therapeutic applications compared to other similar compounds.
Properties
CAS No. |
78472-02-3 |
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Molecular Formula |
C16H24N2O4 |
Molecular Weight |
308.37 g/mol |
IUPAC Name |
[(7R,8R)-7-(ethylcarbamoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C16H24N2O4/c1-4-11(3)15(19)21-10-12-6-8-18-9-7-13(14(12)18)22-16(20)17-5-2/h4,6,13-14H,5,7-10H2,1-3H3,(H,17,20)/b11-4+/t13-,14-/m1/s1 |
InChI Key |
JAYYBROXUNQCAZ-BAXJGOPVSA-N |
Isomeric SMILES |
CCNC(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C/C)/C |
Canonical SMILES |
CCNC(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)C |
Origin of Product |
United States |
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